2-(Benzylamino)butane-1,3-diol

GABA-A receptor Selectivity CNS pharmacology

Procuring a selective GABA-A α5 tool compound with minimal off-target GABA transporter activity is a persistent challenge in neuropharmacology. 2-(Benzylamino)butane-1,3-diol (CAS 7462-56-8) solves this with a defined (±)-erythro racemate structure and validated pharmacology. - Selective GABA-A α5β2γ2S activation (EC50 940 nM) with 8.4-fold selectivity over GAT2, reducing confounding GABA uptake effects. - Confirmed VAP-1 negative control (IC50 >100 μM), ideal for leukocyte trafficking assays. - Dual-function chiral synthon with a LogP of 0.91 for polarity-controlled purification. Standard pack sizes: 100 mg, 1 g, 5 g, and bulk custom. Custom synthesis and global shipping are available upon request.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 7462-56-8
Cat. No. B14146988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)butane-1,3-diol
CAS7462-56-8
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C(CO)NCC1=CC=CC=C1)O
InChIInChI=1S/C11H17NO2/c1-9(14)11(8-13)12-7-10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3
InChIKeyUKHROZCMFXXASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)butane-1,3-diol Chemical Profile


2-(Benzylamino)butane-1,3-diol (CAS 7462-56-8) is a chiral amino alcohol with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol [1]. It features a butane-1,3-diol backbone with a benzylamino substituent at the C2 position, existing as the (±)-erythro racemate, also designated N-Benzyl-DL-allothreoninol [2]. Physical characterization data include a density of 1.107 g/cm³, a calculated boiling point of 364.7 °C at 760 mmHg, a LogP of 0.91, and a polar surface area of 52.49 Ų [1]. This compound is primarily procured as a research chemical for specialized applications, including its role as a synthetic intermediate and a potential tool in biological studies [3].

2-(Benzylamino)butane-1,3-diol Non-Substitutability


While the amino alcohol class contains numerous compounds, generic substitution of 2-(Benzylamino)butane-1,3-diol is not scientifically viable due to its specific structural configuration and resultant distinct pharmacological profile. The molecule is a racemic mixture of the (±)-erythro stereoisomer [1], a precise three-dimensional arrangement that dictates its interaction with biological targets. Even closely related analogs, such as (2R,3R)-1-(benzylamino)butane-2,3-diol or the dibenzyl derivative (2S,3S)-2-(N,N-dibenzylamino)butane-1,3-diol [2], exhibit significant divergence in molecular geometry and, consequently, in their biological activity. For example, the compound's selectivity for the GABA-A α5β2γ2S receptor subtype is contingent upon this unique chiral and substitutional framework [3]. Therefore, substituting it with a generic amino alcohol would alter critical interactions, leading to a loss of specific activity and invalidating any quantitative study or process relying on its defined properties.

2-(Benzylamino)butane-1,3-diol Differentiation from Analogs


Selective GABA-A α5β2γ2S Receptor Agonist Activity

2-(Benzylamino)butane-1,3-diol demonstrates a clear functional selectivity for the human GABA-A α5β2γ2S receptor subtype. It acts as an agonist at this specific receptor with an EC50 of 940 nM [1]. In contrast, its affinity for the human GAT2 GABA transporter is significantly lower, with an IC50 of 7.94 μM (7940 nM) [2]. This indicates an approximately 8.4-fold preference for receptor agonism over transporter inhibition.

GABA-A receptor Selectivity CNS pharmacology

Lack of Affinity for Vascular Adhesion Protein-1 (VAP-1)

In contrast to other benzylamine-containing molecules which are known substrates or inhibitors of VAP-1, 2-(Benzylamino)butane-1,3-diol shows negligible interaction with this enzyme. It was found to be inactive against both rat and human VAP-1, with IC50 values reported as >100 μM (>1.00E+5 nM) in cellular assays [1]. This is in stark contrast to potent VAP-1 inhibitors in the same class, which can achieve IC50 values in the low nanomolar range (e.g., 14 nM) [2].

VAP-1 Amine oxidase Inflammation

Physicochemical and Chiral Identity Distinction

The compound's identity as a racemic mixture of the (±)-erythro stereoisomer, known as N-Benzyl-DL-allothreoninol [1], establishes its unique physicochemical signature. Its calculated density of 1.107 g/cm³ and LogP of 0.91 [2] distinguish it from the unsubstituted butane-1,3-diol backbone. Butane-1,3-diol, a common industrial solvent and humectant, has a lower density (~1.005 g/cm³) and is highly hydrophilic with a LogP of -0.85, lacking any amine functionality [3]. This fundamental difference in lipophilicity and hydrogen-bonding capacity (PSA of 52.49 Ų vs. 40.46 Ų for the diol) dictates the compound's solubility profile and membrane permeability, impacting its use as an intermediate.

Physicochemical properties Chirality Structural analog

2-(Benzylamino)butane-1,3-diol Applications


CNS: α5-GABA-A Receptor Probing

Procure this compound for use as a selective pharmacological tool in electrophysiology or calcium flux assays to investigate the function of GABA-A receptors containing the α5 subunit. Its EC50 of 940 nM for α5β2γ2S receptors [1] allows for targeted receptor activation. The 8.4-fold selectivity over GAT2 inhibition (IC50 = 7940 nM) [1] reduces confounding effects from GABA transporter modulation, a common issue with less selective GABAergic agents.

Inflammation: VAP-1-Inactive Control

Use 2-(Benzylamino)butane-1,3-diol as a negative control in studies investigating the role of VAP-1 in inflammation and leukocyte trafficking. Its confirmed lack of activity against both rat and human VAP-1 (IC50 > 100 μM) [2] makes it an ideal comparator to ensure that observed biological effects of other benzylamine derivatives are indeed VAP-1-dependent.

Chiral Amino Alcohol Building Block

Employ this compound as a versatile chiral synthon in the preparation of more complex molecules. Its dual hydroxyl and benzylamino functionalities serve as points for regioselective derivatization [3]. The compound's specific LogP of 0.91 [3] can be exploited to control the polarity of synthetic intermediates, facilitating purification steps in multi-step organic syntheses.

Analytical Reference Standard for Method Development

Utilize 2-(Benzylamino)butane-1,3-diol as a well-defined reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its distinct physicochemical properties—including a molecular weight of 195.26 g/mol, a density of 1.107 g/cm³, and a calculated boiling point of 364.7 °C [3]—provide clear and reproducible signals, making it suitable for use as a system suitability standard or an internal standard for the quantification of related amino alcohols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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